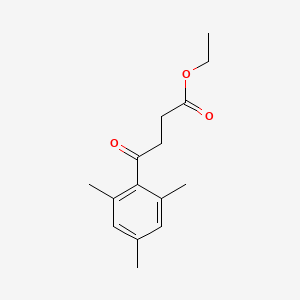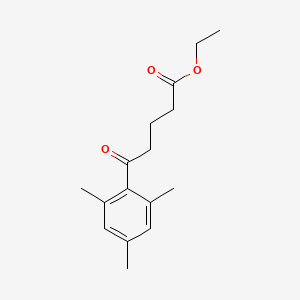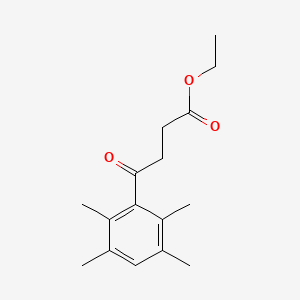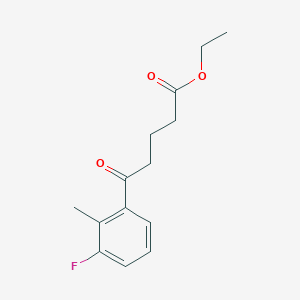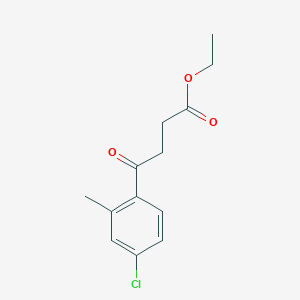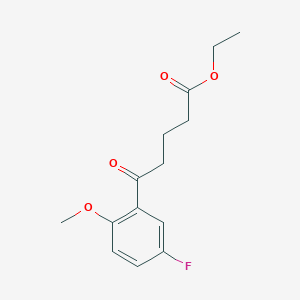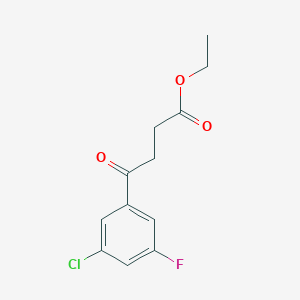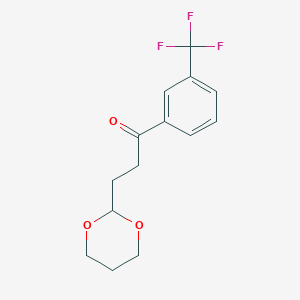
3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-Dioxan-2-yl)aniline” is structurally similar to your query. It has an empirical formula of C10H13NO2 and a molecular weight of 179.22 . It’s a solid substance provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis and stereochemistry of new 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives have been reported . The anancomeric structure and the axial orientation of the aryl group with respect to all 1,3-dioxane rings, and the cis-trans isomerism of some of the compounds are revealed .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxan-2-yl)aniline” is represented by the SMILES stringNC1=CC=CC(C2OCCCO2)=C1 . This indicates that the compound contains a 1,3-dioxane ring attached to an aniline group. Chemical Reactions Analysis
While specific chemical reactions involving “3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone” are not available, similar compounds such as “1,3,5-tris(1,3-dioxan-2-yl)-benzene” derivatives have been studied .Physical And Chemical Properties Analysis
The compound “3-(1,3-Dioxan-2-yl)aniline” is a solid substance . It has an empirical formula of C10H13NO2 and a molecular weight of 179.22 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Protecting Groups
The compound 3-(1,3-Dioxan-2-YL)-3'-Trifluoromethylpropiophenone is related to 1,3-Dioxan derivatives used as protecting and activating groups in chemical synthesis. For instance, the 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been utilized as a sulfonating agent for amines, showing stability under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).
Organic Synthesis
In organic synthesis, derivatives similar to 3-(1,3-Dioxan-2-YL)-3'-Trifluoromethylpropiophenone have been used to produce various compounds. For example, 1,3-Dioxan-2-one derivatives have been involved in the synthesis of cyclic carbonates and polymers, such as polyhydroxyurethane (Tomita et al., 2001).
Material Science
In the field of material science, 1,3-Dioxan derivatives are utilized in the crosslinking study of mixtures, catalyzed by lanthanide triflates. These studies help in understanding the curing process and properties of materials like epoxy resins (Cervellera et al., 2005).
Photopolymerization and Protecting Groups
Certain 1,3-Dioxan-2-yl esters, closely related to the compound , have been explored as photoremovable protecting groups. These esters react with hydrogen or electron donors upon photolysis, releasing corresponding acids and by-products, a mechanism which can be leveraged in various chemical processes (Literák et al., 2008).
Catalysis and Polymer Chemistry
In catalysis and polymer chemistry, compounds like 1,3-Dioxan-2-one have been polymerized to create high molecular weight polymers such as poly(trimethylene carbonate). These polymers have potential applications in biodegradable materials and medical devices (Albertson & Sjöling, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-4-1-3-10(9-11)12(18)5-6-13-19-7-2-8-20-13/h1,3-4,9,13H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITVOQAEMXJQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645945 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone | |
CAS RN |
898786-57-7 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

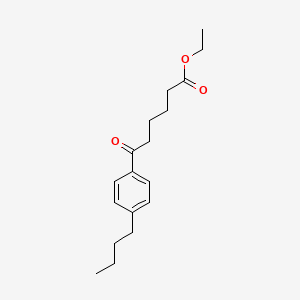
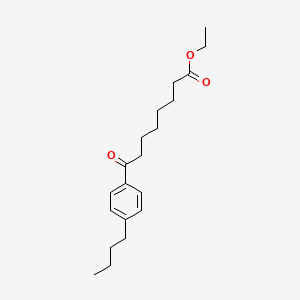
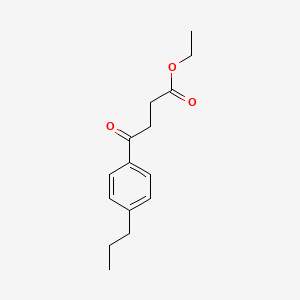
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)
